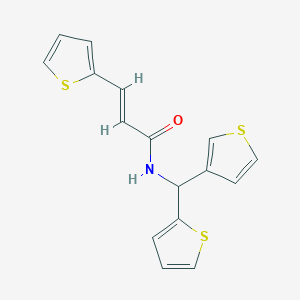

(E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-(Thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is an organic compound characterized by the presence of multiple thiophene rings and an acrylamide group Thiophene is a sulfur-containing heterocycle, which is known for its aromatic properties and stability

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide typically involves the following steps:

Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of acryloyl chloride with an amine derivative. In this case, the amine derivative would be a thiophene-containing amine.

Thiophene Functionalization: The thiophene rings can be introduced through a series of substitution reactions. This often involves the use of thiophene-2-boronic acid and thiophene-3-boronic acid in a Suzuki coupling reaction.

Final Assembly: The final step involves coupling the thiophene-functionalized acrylamide with another thiophene derivative under appropriate conditions, such as using a palladium catalyst in a cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the Suzuki coupling reactions using industrial-grade palladium catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reduction reactions can target the acrylamide group, converting it to an amine. Sodium borohydride is a typical reducing agent used for such transformations.

Substitution: The thiophene rings can participate in electrophilic substitution reactions. Halogenation using bromine or chlorination using chlorine gas are common examples.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.

Substitution: Bromine, chlorine gas, often in the presence of a catalyst like iron(III) chloride.

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: Amine derivatives of the acrylamide.

Substitution: Halogenated thiophene derivatives.

Applications De Recherche Scientifique

Chemistry

In chemistry, (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is studied for its electronic properties. The presence of multiple thiophene rings makes it a candidate for organic electronic materials, such as organic semiconductors and conductive polymers.

Biology

In biological research, this compound can be used as a building block for designing molecules that interact with biological targets. Its structure allows for modifications that can enhance binding affinity and specificity to proteins or nucleic acids.

Medicine

In medicine, derivatives of this compound are explored for their potential as therapeutic agents. The thiophene rings can interact with various biological targets, making it a candidate for drug development, particularly in the field of anti-cancer and anti-inflammatory drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic properties. It can be incorporated into polymers to create materials with enhanced conductivity or used in the fabrication of organic light-emitting diodes (OLEDs).

Mécanisme D'action

The mechanism of action of (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide depends on its application. In electronic materials, its action is based on the delocalization of electrons across the thiophene rings, which facilitates conductivity. In biological systems, it may interact with proteins or nucleic acids through π-π stacking interactions or hydrogen bonding, affecting the function of these biomolecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Thiophene: A simpler structure with a single thiophene ring

Activité Biologique

The compound (E)-3-(thiophen-2-yl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)acrylamide is a thiophene-based derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N2S3, characterized by a complex structure that includes multiple thiophene rings. The presence of these rings is crucial for its biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives. For instance, derivatives similar to this compound demonstrated significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial effects, particularly against Staphylococcus aureus and Staphylococcus epidermidis .

Analgesic and Anti-inflammatory Effects

In a mouse model of neuropathic pain induced by oxaliplatin, the compound exhibited notable analgesic properties. It was shown to modulate the α7 nicotinic acetylcholine receptor (nAChR), which plays a critical role in pain perception and inflammation. The study reported that the compound effectively reduced pain responses in treated mice, suggesting its potential as an anti-inflammatory agent .

The mechanisms by which this compound exerts its biological effects include:

- Nicotinic Receptor Modulation : The compound acts as a positive allosteric modulator of the α7 nAChR, enhancing its activity and leading to increased neurotransmitter release, which can alleviate pain and inflammation.

- Antimicrobial Mechanisms : The thiophene moiety contributes to the disruption of bacterial cell membranes, leading to cell death. This mechanism is supported by the compound's ability to inhibit biofilm formation, which is crucial for bacterial virulence .

Study 1: Analgesic Properties

In a controlled study involving mice, this compound was administered at varying doses. Results indicated a dose-dependent reduction in pain scores compared to control groups. The compound significantly outperformed traditional analgesics in terms of efficacy and duration of action .

Study 2: Antimicrobial Efficacy

A series of experiments tested the antimicrobial activity of thiophene derivatives against clinical isolates. The results showed that compounds with similar structures to this compound exhibited MIC values comparable to or lower than those of established antibiotics like Ciprofloxacin .

Data Summary

| Activity | MIC (μg/mL) | Mechanism |

|---|---|---|

| Antimicrobial | 0.22 - 0.25 | Disruption of bacterial membranes |

| Analgesic | Effective | Modulation of α7 nAChR |

| Anti-inflammatory | Significant | Inhibition of inflammatory mediators |

Propriétés

IUPAC Name |

(E)-3-thiophen-2-yl-N-[thiophen-2-yl(thiophen-3-yl)methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS3/c18-15(6-5-13-3-1-8-20-13)17-16(12-7-10-19-11-12)14-4-2-9-21-14/h1-11,16H,(H,17,18)/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVAXWZUQWPBSHT-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=CC(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C/C(=O)NC(C2=CSC=C2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.